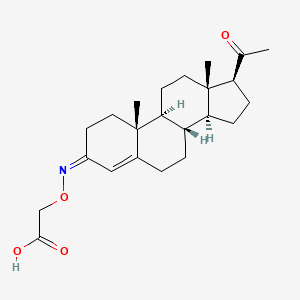Progesterone 3-(O-carboxymethyl)oxime
CAS No.: 50909-89-2
Cat. No.: VC3930552
Molecular Formula: C23H33NO4
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50909-89-2 |
|---|---|
| Molecular Formula | C23H33NO4 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
| Standard InChI | InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1 |
| Standard InChI Key | PPELYUTTZHLIAZ-QYEPVNHZSA-N |
| Isomeric SMILES | CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C |
| SMILES | CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |
| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
P-3-CMO retains the core cyclopentanophenanthrene structure of progesterone, with a carboxymethyl oxime group () substituted at the 3-position of the A-ring . This modification introduces a carboxylic acid moiety, enhancing water solubility and enabling conjugation to carrier proteins or enzymes for immunoassay development . The 20-oxo group and methyl groups at positions 10 and 13 remain intact, preserving steric interactions critical for antibody recognition .
Table 1: Key Molecular Properties of P-3-CMO
Spectroscopic and Computational Data
The compound’s ultraviolet (UV) absorption profile aligns with modified steroids, showing maxima near 240–250 nm due to the conjugated oxime group . Nuclear magnetic resonance (NMR) spectra confirm the 3-position substitution, with characteristic shifts for the oxime proton ( ppm) and carboxymethyl carbon ( ppm in NMR) . Computational models predict a planar oxime group that minimally disrupts the steroid backbone’s conformation, facilitating antibody binding .
Synthesis and Derivative Formation
Synthetic Pathways
P-3-CMO is synthesized via oxime formation at the 3-keto group of progesterone. The reaction involves treating progesterone with O-carboxymethylhydroxylamine under acidic conditions, yielding the oxime ether . Selective modification at the 3-position is achieved by exploiting the higher reactivity of the A-ring ketone compared to the 20-keto group .
Related Derivatives
-
17α-Hydroxyprogesterone-3-CMO: A hydroxyl group at the 17α position enhances polarity, altering antibody affinity in EIAs.
-
Progesterone-11α-hemisuccinate: Conjugation at the 11-position reduces cross-reactivity with 3-CMO antibodies, enabling multiplex assays .
Applications in Immunoassays
Enzyme Immunoassays (EIAs)
P-3-CMO’s carboxylic acid group facilitates covalent linkage to enzymes (e.g., horseradish peroxidase, HRP) or carrier proteins (e.g., bovine serum albumin, BSA) . In competitive EIAs, free progesterone in a sample competes with P-3-CMO-enzyme conjugates for binding to anti-progesterone antibodies . The 3-position conjugation preserves epitopes critical for antibody recognition, yielding assays with detection limits as low as 10 pg/mL .
Table 2: Performance Metrics of P-3-CMO-Based EIAs
| Parameter | Value | Source |
|---|---|---|
| Detection Limit | 10 pg/mL | |
| Cross-Reactivity (CR) | <1% with cortisol, estradiol | |
| Intra-Assay CV | <8% | |
| Assay Time | 1–2 hours |
Antibody Specificity and Heterologous Systems
Antibodies raised against P-3-CMO-BSA show higher affinity for the 3-CMO epitope than for native progesterone, enabling heterologous assays with improved sensitivity . For instance, pairing P-3-CMO-HRP with antibodies against progesterone-11α-hemisuccinate-BSA reduces nonspecific binding, enhancing signal-to-noise ratios .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume